2-Benzylidene-1,2lambda~4~-oxathiolane
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Overview
Description
2-Benzylidene-1,2lambda~4~-oxathiolane is a heterocyclic compound that features a sulfur atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-1,2lambda~4~-oxathiolane typically involves the condensation of benzaldehyde with 1,2-oxathiolane. This reaction is often catalyzed by a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) under mild conditions . The reaction proceeds through a [3 + 2] cycloaddition mechanism, resulting in the formation of the desired oxathiolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Flash vacuum pyrolysis (FVP) is another method used to produce oxathiolane derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylidene-1,2lambda~4~-oxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
2-Benzylidene-1,2lambda~4~-oxathiolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers and materials with specific photochemical properties.
Mechanism of Action
The mechanism of action of 2-Benzylidene-1,2lambda~4~-oxathiolane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The sulfur atom in the oxathiolane ring plays a crucial role in these reactions, facilitating the formation of reactive intermediates .
Comparison with Similar Compounds
2-Benzylidene-1,3-dioxolane: Similar in structure but contains an oxygen atom instead of sulfur.
2-Diphenylmethyl-1,3-oxathiolane: Another oxathiolane derivative with different substituents.
Uniqueness: 2-Benzylidene-1,2lambda~4~-oxathiolane is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable in various chemical transformations and applications.
Properties
CAS No. |
922191-44-4 |
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Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-benzylideneoxathiolane |
InChI |
InChI=1S/C10H12OS/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-3,5-6,9H,4,7-8H2 |
InChI Key |
SBAHYXDFKPUPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COS(=CC2=CC=CC=C2)C1 |
Origin of Product |
United States |
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